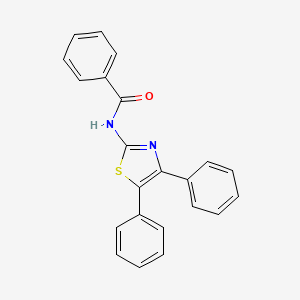

N-(4,5-Diphenyl-thiazol-2-yl)-benzamide

Beschreibung

N-(4,5-Diphenyl-thiazol-2-yl)-benzamide is a thiazole-derived compound featuring a benzamide group attached to a 4,5-diphenyl-substituted thiazole ring. Thiazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties . The benzamide moiety enhances molecular interactions with biological targets, such as enzymes or DNA, by providing hydrogen-bonding and π-stacking capabilities.

Eigenschaften

Molekularformel |

C22H16N2OS |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C22H16N2OS/c25-21(18-14-8-3-9-15-18)24-22-23-19(16-10-4-1-5-11-16)20(26-22)17-12-6-2-7-13-17/h1-15H,(H,23,24,25) |

InChI-Schlüssel |

JQHAHDXKCUBZBX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Thiazole-Benzamide Scaffolds

Compounds sharing the thiazole-benzamide core exhibit variations in substituents that influence their properties:

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Structure : A thiazole ring linked to a benzamide group with 2,4-dichloro substituents on the phenyl ring.

- Activity : Demonstrates anti-inflammatory, analgesic, and antipyretic properties, attributed to the thiazole and halogenated benzamide groups .

N-(4,5-Dihydro-thiazol-2-yl)-N-(2,6-dimethyl-phenyl)-2-methyl-benzamide

- Structure : A dihydrothiazole ring fused to a dimethylphenyl group and a methyl-substituted benzamide.

- Significance : Highlights the impact of alkylation on solubility and bioavailability .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

- Structure : Combines a thioxo-oxadiazole ring with a chloro-benzamide group.

- Relevance : Illustrates how hybrid heterocycles (e.g., oxadiazole-thiazole) can modulate biological activity .

Benzamide Derivatives with Other Heterocycles

Imidazole-Based Analogs ()

Compounds such as 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a) and its derivatives (4b–4j) feature a dicyanoimidazole ring instead of thiazole.

- Key Observations :

Thiadiazole and Isoxazole Hybrids ()

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) :

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :

Triazole Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones incorporate sulfonyl and triazole groups.

- Key Features :

Antiparasitic Activity

- N-Phenylbenzamide bis(2-aminoimidazoline) derivatives (): Exhibit in vitro and in vivo activity against Trypanosoma brucei, linked to interactions with AT-rich DNA in the kinetoplast .

Anti-Inflammatory and Analgesic Effects

Melting Points and Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.